1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
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Overview
Description
1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative with the molecular formula C₁₁H₈N₂OCl₂. This compound has garnered interest due to its unique structural properties and potential biological activities. It is characterized by the presence of a cyano group, a dichlorophenyl group, and a cyclopropane ring, making it a subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide involves several steps. One common method includes the reaction of 2,4-dichlorophenylamine with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization to yield the desired cyclopropane derivative. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown bioactivity against certain bacterial enzymes, making it a potential candidate for antibacterial research.
Medicine: Its structural properties are being explored for the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the development of agrochemicals, including herbicides and pesticides, due to its inhibitory effects on specific plant enzymes
Mechanism of Action
The biological activity of 1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide is primarily attributed to its inhibition of ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids in bacteria and plants. The compound binds to the active site of KARI, preventing the enzyme from catalyzing its reaction, thereby inhibiting the growth of the target organism .
Comparison with Similar Compounds
1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide: This compound has an additional chlorine atom on the phenyl ring, which may alter its chemical reactivity and biological activity.
1-Cyano-N-(2,4-difluorophenyl)cyclopropane-1-carboxamide: The presence of fluorine atoms instead of chlorine can significantly change the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on KARI, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-9(8(13)5-7)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIWFDAFDHNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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